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Compound of Interest |

2-Chloro-4-
Compound Name:
(methylsulfonyl)benzaldehyde

CAS No.: 101349-95-5

Cat. No.: B034893

. J

CAS Number: 101349-95-5 Molecular Formula: CsH7zCIlOsS Molecular Weight: 218.66 g/mol
Physical State: White to off-white crystalline solid Melting Point: 111-112 °C (dec.)

Executive Summary & Structural Logic

This guide provides a comprehensive reference for the identification and quality control of 2-
Chloro-4-(methylsulfonyl)benzaldehyde. As a Senior Application Scientist, | emphasize that
characterizing this molecule requires accounting for the competing electronic effects of three
functional groups on the benzene ring:

e Aldehyde (-CHO): Strong electron-withdrawing group (EWG), directs meta.
e Sulfone (-SO:2Me): Strong EWG, directs meta.
o Chlorine (-Cl): Weakly deactivating but ortho/para directing (induction vs. resonance).

The interplay of these groups creates a distinct spectroscopic signature, particularly in the
aromatic region of the NMR and the fingerprint region of the IR spectrum.

Analytical Workflow

The following diagram outlines the logical flow for confirming the identity and purity of this
intermediate.
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Figure 1: Sequential analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][2]
Solvent Selection Strategy

Due to the polarity of the sulfone moiety, DMSO-de is the preferred solvent for complete
solubility and sharp signal resolution. CDCIs may be used but often results in broader signals or
incomplete solubility at higher concentrations.

'H NMR Data Analysis (400 MHz, DMSO-de)

The aromatic region is defined by an ABX-like system (or AMX depending on resolution),
significantly deshielded by the electron-withdrawing nature of both the aldehyde and sulfone

groups.
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Coupling
Proton Chemical Shift Structural
! Multiplicity Constant ( .
Assignment (0, ppm) Insight
, H2)
Highly
-CHO (Aldehyde) 10.35-10.45 Singlet (s) N/A deshielded
carbonyl proton.
Ortho to
aldehyde;
Ar-H (H6) 8.15-8.20 Doublet (d)

deshielded by -
CHO anisotropy.

Ortho to ClI, ortho
Ar-H (H3) 8.05-8.10 Doublet (d) to sulfone. Meta
coupling to H5.

Meta to
Ar-H (H5) 7.95-8.00 dd aldehyde, ortho
to sulfone.

Methyl protons
adjacent to
strong EWG

(sulfone).

-SO2CHs 3.30-3.35 Singlet (s) N/A

Scientist’'s Note: The chemical shift of the methyl sulfone is a critical purity marker. If you
observe a singlet near 2.4 ppm, it indicates the presence of unoxidized thioether precursor (4-
(methylthio)...), a common impurity.

3C NMR Data Analysis (100 MHz, DMSO-de)

The carbon spectrum confirms the backbone. Look for 8 distinct signals.
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Carbon Type Chemical Shift (6, ppm) Interpretation

C=0 ~188.0 Carbonyl carbon (Aldehyde).
Ar-C (C1) ~138.0 Ipso to Aldehyde.

Ar-C (C2) ~136.5 Ipso to Chlorine.

Ar-C (C6) ~130.0 Aromatic CH.

Ar-C (C3) ~128.5 Aromatic CH.

Ar-C (C5) ~126.0 Aromatic CH.

-CHs ~43.5 Methyl carbon of sulfone.

Infrared (IR) Spectroscopy

IR is the fastest method to verify the oxidation state of the sulfur.

. Wavenumber . . . .
Functional Group ( 1 Vibrational Mode Diagnostic Value
cm-
) Strong, sharp band.
Aldehyde (C=0) 1690 — 1705 Stretching o
Confirming -CHO.
Critical: Distinguishes
Sulfone (0=S=0) 1300 - 1320 Asymmetric Stretch Sulfone from
Sulfoxide (~1050).
) Confirmatory band for
Sulfone (0=S=0) 1140 -1160 Symmetric Stretch
sulfone.
) Benzene ring
Aromatic (C=C) 1580, 1475 Skeleton Stretch )
breathing modes.
Often obscured but
Aryl Chloride (C-ClI) 1040 - 1080 Stretching visible in fingerprint
region.
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Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode) or GC-MS (El). Molecular lon: [M+H]* = 219.0 (for 3°Cl).

Isotopic Pattern Analysis

The presence of a single chlorine atom imparts a distinct isotopic signature that serves as an
internal validation check.

e M (12C, 3°ClI): 100% Relative Abundance.
e M+2 (12C, 3’Cl): ~32% Relative Abundance.

e Observation: If the M+2 peak is missing or <10%, the sample is not chlorinated.

Fragmentation Pathway (EI/ESI)

The molecule fragments predictably. The loss of the formyl radical and the sulfonyl group are
primary pathways.

Molecular lon [M]+
m/z 218/220

- 29 Da (CHO¢) \- 79 Da (SO2Me-)

[M - CHOJ+ [M - SO2Me]+
Loss of Formyl Loss of Sulfonyl
m/z 189/191 m/z 139/141

- Cl / Rearrangement

Phenyl Cation
(Rearranged)
m/z 75-77

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in mass spectrometry.

Experimental Protocols
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Protocol A: NMR Sample Preparation

o Objective: Minimize water peaks and prevent concentration broadening.
» Reagents: DMSO-ds (99.9% D) with 0.03% TMS (Tetramethylsilane).

e Procedure:

[¢]

Weigh 5-10 mg of the solid into a clean vial.

[¢]

Add 0.6 mL of DMSO-ds.

[e]

Sonicate for 30 seconds to ensure complete dissolution (sulfones can be slow to dissolve).

Transfer to a 5mm NMR tube.

o

[¢]

Acquire H spectrum with at least 16 scans; 13C spectrum with at least 512 scans.

Protocol B: LC-MS Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 um, 4.6 x 100
mm.

e Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

o Pass Criteria: Single peak >98% area integration; Mass spectrum under peak matches
theoretical isotope pattern (3:1 ratio for M:M+2).
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Chloro-4-
(methylsulfonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034893#spectroscopic-data-nmr-ir-mass-spec-of-2-
chloro-4-methylsulfonyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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